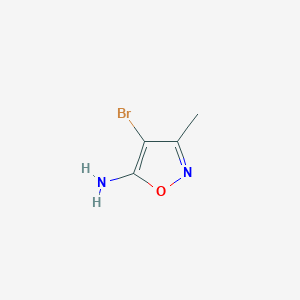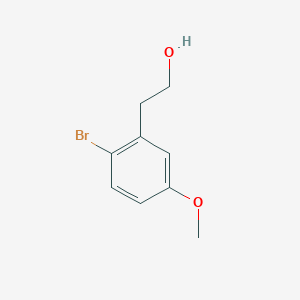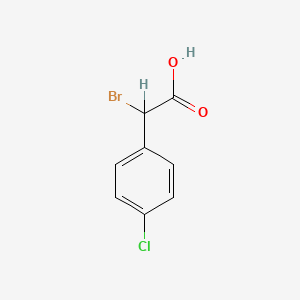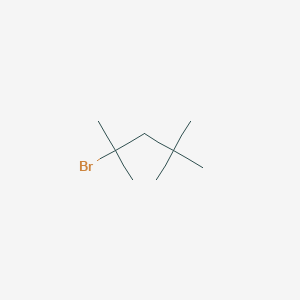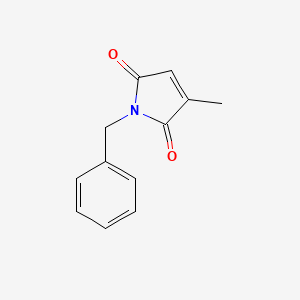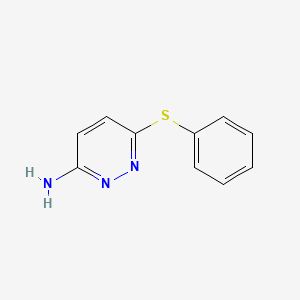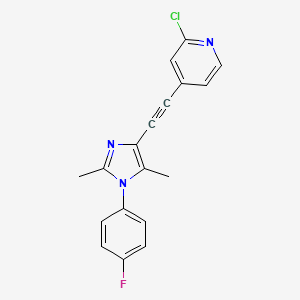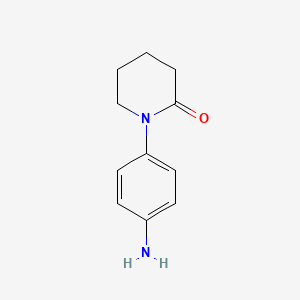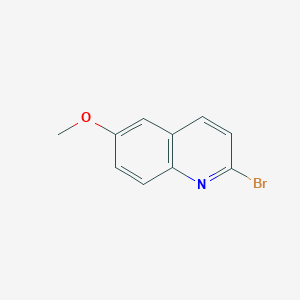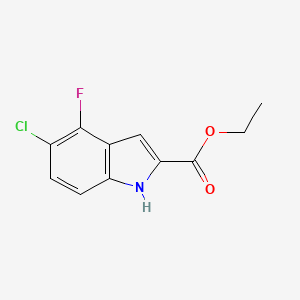
Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is a chemical compound that has been studied for its potential use in pharmaceutical applications, particularly as an intermediate in the synthesis of inhibitors targeting various diseases, including HIV and Alzheimer's disease. The compound features a chloro and a fluoro substituent on an indole ring, which is a structure of interest in medicinal chemistry due to its presence in many biologically active molecules .
Synthesis Analysis
The synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been improved to provide a more convenient route for obtaining this compound. The process involves the chlorination of ethyl pyruvate 3-fluorophenylhydrazone followed by Fischer indolization. The compound was initially obtained as a minor isomer, prompting further investigation into a more efficient synthesis method. This compound serves as a lead compound for the development of second-generation analogues with potential anti-HIV activity . Another study describes a robust synthesis of a similar compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, which avoids the use of hazardous diazonium and azido species and does not generate regioisomeric byproducts .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various analytical techniques. For instance, the molecular structure, vibrational frequencies, and corresponding assignments of a similar compound, ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, were investigated using both experimental and theoretical methods. The geometrical parameters were found to be in agreement with X-ray diffraction (XRD) data. The stability of the molecule was analyzed by natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) was performed to understand the charge distribution within the molecule .
Chemical Reactions Analysis
The reactivity of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate and related compounds has been explored in various chemical reactions. For example, the compound has been used as a scaffold for the design and synthesis of derivatives that inhibit human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. The potency of these compounds was found to be closely related to the positioning of substituents on the phenylthiomethyl ring . Additionally, the compound has shown potential inhibitory activity against β-secretase, which could be utilized for the development of new anti-Alzheimer's drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate and its derivatives have been characterized using various techniques. For instance, the compound's ability to form hydrogen-bonded supramolecular structures has been demonstrated, which is important for understanding its behavior in biological systems . The compound's spectral properties, such as NMR chemical shifts and coupling constants, have also been reported, providing valuable information for its identification and characterization .
Applications De Recherche Scientifique
Synthesis and HIV Research
Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is used in the synthesis of indolyl arylsulfones, potent non-nucleoside inhibitors of HIV1 reverse transcriptase. This compound, with its specific substitution pattern, shows exceptional potency against both wild-type and drug-resistant mutations of the reverse transcriptase enzyme. An improved synthesis method for this compound has been developed to facilitate the creation of new second-generation analogues for HIV treatment (Piscitelli, Regina, & Silvestri, 2008).
Methyl Ester Synthesis for HIV Inhibitors
A key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors is methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, which can be synthesized using a five-step process. This synthesis avoids potentially hazardous species and generates no regioisomeric products, making it a robust method for producing this essential intermediate (Mayes et al., 2010).
Antiviral Research
Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate derivatives have been explored for their antiviral activity. While many of the synthesized compounds showed no significant activity against viruses like influenza and hepatitis C, specific derivatives exhibited promising activities, demonstrating the potential of these compounds in antiviral drug development (Ivashchenko et al., 2014).
Cannabinoid Receptor Modulation
Research has been conducted on compounds like Org 27569, which contains a 5-chloro-1H-indole-2-carboxylic acid structure, for their ability to modulate the cannabinoid CB1 receptor. These studies have shown that such compounds can bind allosterically to the CB1 receptor, influencing its interaction with agonists and antagonists, thus presenting a potential pathway for therapeutic applications (Price et al., 2005).
NMR Studies
NMR studies of compounds, including ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its derivatives, have been conducted to understand the chemical shifts and coupling constants of such molecules. This research is fundamental in understanding the structural and electronic properties of these compounds (Podányi et al., 1996).
Leukotriene Biosynthesis Inhibition
Ethyl 5-hydroxyindole-3-carboxylate derivatives, closely related to ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, have been studied for their ability to inhibit 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. This research suggests potential pharmacological applications in treating inflammatory and allergic diseases (Peduto et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQINJRZUYBEIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459861 | |
| Record name | Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |
CAS RN |
473257-61-3 | |
| Record name | Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473257-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



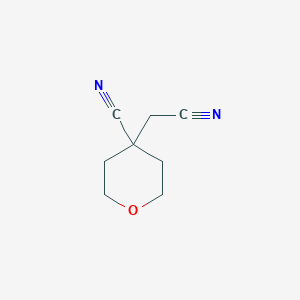
![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)
